2,4-Dichloro-3-ethyl-5-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

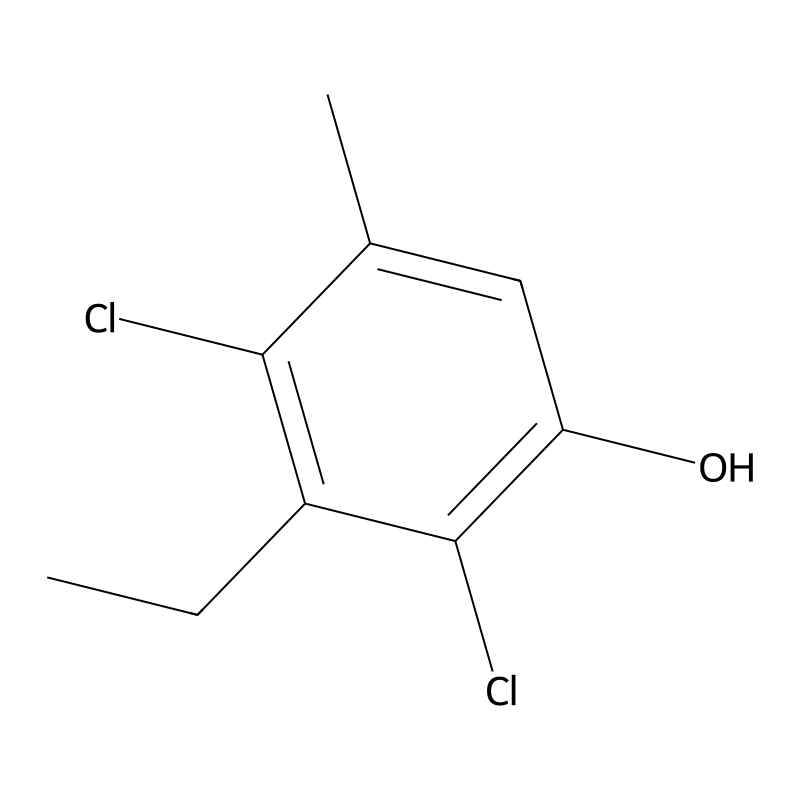

2,4-Dichloro-3-ethyl-5-methylphenol is an organic compound characterized by its molecular formula . This compound is a chlorinated phenol derivative, notable for its antimicrobial properties. It features a benzene ring with two chlorine atoms located at the 2 and 4 positions, an ethyl group at the 3 position, and a methyl group at the 5 position. The structural configuration contributes to its unique chemical behavior and biological activity, making it valuable in various applications, particularly in the pharmaceutical and industrial sectors.

- Oxidation: The compound can be oxidized to produce corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert this chlorinated phenol into less chlorinated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions may replace the chlorine atoms with other functional groups, facilitated by reagents like sodium hydroxide.

The outcomes of these reactions depend on specific conditions and reagents used, leading to various substituted phenols or other derivatives.

The antimicrobial activity of 2,4-Dichloro-3-ethyl-5-methylphenol is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, increasing permeability and leading to leakage of cellular contents, which ultimately results in cell death. This mechanism has been shown to be effective against a broad spectrum of microorganisms, including bacteria and fungi.

The synthesis of 2,4-Dichloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. This reaction is conducted in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled temperature and pH conditions to ensure selective chlorination at the desired positions on the phenolic ring.

In industrial settings, large-scale production utilizes continuous flow reactors that optimize yield and purity. The process often includes purification steps such as recrystallization to isolate the final product.

2,4-Dichloro-3-ethyl-5-methylphenol has diverse applications:

- Preservative: It is used in various products including cosmetics and personal care items due to its antimicrobial properties.

- Disinfectant: The compound is explored for potential use in antiseptic formulations in medical settings.

- Research: It serves as a reagent in organic synthesis and as a reference standard for analytical methods in pharmaceutical testing.

Studies on interaction mechanisms indicate that 2,4-Dichloro-3-ethyl-5-methylphenol can affect microbial growth through its membrane-disrupting capabilities. Ongoing research aims to elucidate specific molecular targets within microbial cells and explore potential synergistic effects with other antimicrobial agents. This could enhance its effectiveness in formulations used for disinfection or preservation.

Several compounds exhibit structural similarities to 2,4-Dichloro-3-ethyl-5-methylphenol:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2,4-Dichlorophenol | Lacks ethyl and methyl groups; simpler structure | Different physical and chemical properties |

| 3,5-Dichloro-2-hydroxybenzoic acid | Contains a carboxylic acid group; alters reactivity | Significantly different applications due to functional group |

| 4-Chloro-3-ethylphenol | Contains only one chlorine atom; affects efficacy | Lower antimicrobial activity compared to 2,4-Dichloro-3-ethyl-5-methylphenol |

| 2,4-Dichloro-6-methylphenol | Similar chlorination pattern but different substitution | Varies in biological activity and applications |

Uniqueness

The uniqueness of 2,4-Dichloro-3-ethyl-5-methylphenol lies in its specific substitution pattern that enhances its antimicrobial properties compared to other chlorinated phenols. The presence of both ethyl and methyl groups influences its solubility and reactivity, making it suitable for a broader range of applications while maintaining a balance of efficacy and safety.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant